molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
CAS RN: 103-11-7
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Patent
US07205429B2

Procedure details

Part of the acrylic acid obtained from the heavy-ends cut column was esterified with ethyl alcohol, n-butyl alcohol, and 2-ethylhexyl alcohol to produce ethyl acrylate, n-butyl acrylate, and 2-ethylhexyl acrylate. In the process for production of the acrylic ester, waste water was obtained at a total rate of 3.7 m3/h from the waste water 61 of the distilling column and the water phase 72 of the oil-aqueous separating device and waste oil was obtained at a rate of 555 kg/h from the bottom of the heavy-ends cut column 110.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6](O)[CH3:7].[CH2:9]([CH:11]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12][OH:13])[CH3:10]>C(O)CCC>[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:1]([O:13][CH2:12][CH2:11][CH2:14][CH3:15])(=[O:4])[CH:2]=[CH2:3].[C:1]([O:5][CH2:12][CH:11]([CH2:9][CH3:10])[CH2:14][CH2:15][CH2:16][CH3:17])(=[O:4])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC
Name
Type
product
Smiles
C(C=C)(=O)OCCCC
Name
Type
product
Smiles
C(C=C)(=O)OCC(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.